1-nitrosopyrrolidin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-nitrosopyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c7-4-1-2-6(3-4)5-8/h4,7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZKGLWJXJTZJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020998 | |
| Record name | N-Nitroso-3-hydroxypyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56222-35-6 | |
| Record name | 1-Nitroso-3-pyrrolidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56222-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-1-nitrosopyrrolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056222356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Nitroso-3-hydroxypyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-nitrosopyrrolidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1-Nitroso-3-pyrrolidinol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WVQ8FD4H68 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Reactivity and Transformation Mechanisms of 1 Nitrosopyrrolidin 3 Ol
Reactions Involving the Nitrosamine (B1359907) Functionality
The nitrosamine group is a key site of reactivity in 1-nitrosopyrrolidin-3-ol, participating in denitrosation, reduction, and oxidation reactions.
Denitrosation, the cleavage of the N-NO bond, is a significant reaction pathway for N-nitrosamines. This process can be initiated by various chemical agents and conditions. For instance, treatment with hydrogen bromide in acetic acid is a known method for denitrosating nitrosamines. oregonstate.edu The reaction is believed to proceed via protonation of the nitrosamine, followed by nucleophilic attack by the bromide ion, leading to the release of the nitroso group.
The kinetics of denitrosation can be influenced by the reaction conditions. For example, the denitrosation of N-nitroso-N-methylaniline catalyzed by sulfuric acid is affected by the acidity of the medium, with ascorbic acid acting as an effective nitrite (B80452) trap, particularly at lower acidities. oregonstate.edu
The N-nitroso group can undergo both reduction and oxidation. Reduction of N-nitrosamines, for example with zinc in acetic acid, typically yields the corresponding hydrazine. oregonstate.edu
Conversely, oxidation of N-nitrosamines can lead to the formation of the corresponding nitramine. oregonstate.edu For instance, the oxidation of N-nitrosopyrrolidine can be achieved using ozone in conjunction with UV light, a process that involves hydroxyl radicals. nih.gov
Denitrosation Pathways and Kinetics
Reactions at the Hydroxyl Moiety of this compound (e.g., Esterification, Etherification)
The hydroxyl group at the 3-position of the pyrrolidine (B122466) ring provides a site for further functionalization, such as esterification and etherification.
Esterification is a common reaction of alcohols, involving their reaction with a carboxylic acid or a derivative to form an ester. byjus.com This reaction is typically catalyzed by an acid, such as sulfuric acid. byjus.comchemguide.co.uk The mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. chemguide.co.uk Esterification can also be achieved using acid anhydrides or acid chlorides. byjus.com In the context of this compound, its hydroxyl group could be esterified to produce a variety of ester derivatives. For example, the methyl ether of 3-hydroxy-1-nitrosopyrrolidine has been utilized in analytical methods. oregonstate.edu
Etherification , the formation of an ether, can also occur at the hydroxyl group. While specific examples for this compound are not prevalent in the provided search results, general methods for ether synthesis, such as the Williamson ether synthesis, could potentially be applied.
Ring-Opening and Rearrangement Reactions of the Pyrrolidine Scaffold
The pyrrolidine ring, while generally stable, can undergo ring-opening and rearrangement reactions under certain conditions.
Ring-opening reactions can be initiated by various stimuli. For example, the degradation of N-nitrosopyrrolidine by hydroxyl radicals can lead to ring opening. researchgate.net
Rearrangement reactions , such as the Wagner-Meerwein rearrangement, are common in carbocation chemistry and can lead to changes in the carbon skeleton. msu.edu While specific rearrangement reactions for this compound are not detailed, the potential for such transformations exists, particularly if a carbocation were to be formed on the pyrrolidine ring. Other named rearrangement reactions like the Beckmann, Curtius, and Claisen rearrangements involve specific functional groups and may not be directly applicable without further modification of the this compound structure. byjus.com
Electrophilic and Nucleophilic Interactions of this compound
The electronic nature of this compound allows it to participate in both electrophilic and nucleophilic interactions.
The nitrogen atom of the nitrosamine group possesses a lone pair of electrons, making it a potential nucleophile . It can react with electrophiles, although the reactivity is influenced by the electron-withdrawing nature of the nitroso group.
Conversely, the molecule can also exhibit electrophilic character. For instance, metabolic activation of N-nitrosamines can lead to the formation of electrophilic species that can react with biological nucleophiles like DNA. nih.gov The decomposition of N-nitrosamines can yield electrophilic diazonium species. nih.gov
Photochemical and Thermal Degradation Pathways of this compound
Exposure to light and heat can lead to the degradation of this compound.
Photochemical degradation of nitrosamines can occur upon exposure to UV light. nih.gov The photolysis of N-nitrosopyrrolidine has been studied, and its quantum yield determined. nih.gov The degradation can be enhanced in the presence of ozone, which generates highly reactive hydroxyl radicals upon photolysis. nih.gov The photodecomposition of other nitro-containing compounds, such as 1-nitropyrene, has been shown to result in the formation of hydroxylated products. nih.gov
Thermal degradation of nitrosamines is also a known process. google.com The rate of thermal decomposition is temperature-dependent, increasing exponentially with temperature. google.com For some nitrosamines, thermolysis can lead to denitrosation and the formation of other products. google.com The thermal decomposition of N-nitrosopiperazine has been studied in aqueous solutions, with the rate being dependent on factors such as temperature and the concentration of other species in the solution. researchgate.net
Spectroscopic and Advanced Structural Elucidation Studies of 1 Nitrosopyrrolidin 3 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. For N-nitrosopyrrolidines, NMR studies, particularly ¹H and ¹³C NMR, provide valuable insights into the conformational equilibria of the five-membered ring and the rotational isomerism around the N-N bond of the nitroso group.
The presence of the nitroso group introduces a significant barrier to rotation around the N-N bond, leading to the existence of E and Z isomers. researchgate.net This restricted rotation often results in the doubling of signals in the NMR spectra at room temperature, complicating the analysis but also providing a window into the dynamic processes at play. researchgate.net Variable-temperature NMR studies are instrumental in determining the energy barriers for this rotation. researchgate.net
In the case of substituted N-nitrosopyrrolidines, the pyrrolidine (B122466) ring is not planar and exists in various puckered conformations, typically envelope or twist forms. The substituents on the ring influence the conformational preference. The analysis of vicinal proton-proton coupling constants (³JHH) and chemical shifts helps in determining the preferred conformation of the pyrrolidine ring.
Table 1: Predicted NMR Data for N-Nitrosopyrrolidine Derivatives
| Compound | Nucleus | Predicted Chemical Shift (ppm) |
|---|---|---|
| N-Nitrosopyrrolidine | ¹H | ~1.9-2.2 (m, 4H), ~3.5-4.3 (m, 4H) |
| N-Nitrosopyrrolidine | ¹³C | ~20-25, ~45-55 |
| 1-Nitrosopyrrolidin-3-ol | ¹H | Expected shifts influenced by OH group |
| This compound | ¹³C | Expected shifts influenced by OH group |
Note: These are predicted values and can vary based on solvent and experimental conditions.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Characterization
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is essential for identifying the functional groups within a molecule. These two methods are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice-versa. hmdb.ca
For this compound, the key functional groups are the O-H group, the N-N=O (nitroso) group, and the C-N and C-C bonds of the pyrrolidine ring.
O-H Stretching: The hydroxyl group gives rise to a characteristic broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. The exact position and shape of this band are sensitive to hydrogen bonding.
N=O Stretching: The N=O stretching vibration of the nitroso group is a strong band in the IR spectrum, usually found in the range of 1400-1500 cm⁻¹. The position of this band can be influenced by the electronic environment and the conformation of the molecule.
N-N Stretching: The N-N stretching vibration is expected to appear in the region of 1000-1150 cm⁻¹.
Pyrrolidine Ring Vibrations: The C-H, C-C, and C-N stretching and bending vibrations of the pyrrolidine ring will produce a complex pattern of bands in the fingerprint region (below 1500 cm⁻¹) of both IR and Raman spectra.
A supplementary data file from a Royal Society of Chemistry publication provides IR data for a variety of compounds, and while this compound is not explicitly named, related structures show characteristic bands for O-H and other functional groups. rsc.org For example, a compound with a hydroxyl group shows a strong band at 3415 cm⁻¹. rsc.org The Raman spectrum of this compound would be particularly useful for observing the symmetric vibrations of the pyrrolidine ring, which might be weak in the IR spectrum.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (O-H) | Stretching | 3200-3600 (broad) |
| Nitroso (N=O) | Stretching | 1400-1500 |
| Nitroso (N-N) | Stretching | 1000-1150 |
High-Resolution Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways
High-resolution mass spectrometry (HRMS) is a fundamental technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₄H₈N₂O₂), the calculated exact mass is 116.058577502 Da. nih.gov HRMS can confirm this molecular formula with high accuracy.
Beyond molecular weight determination, mass spectrometry provides crucial information about the structure of a molecule through its fragmentation pattern upon ionization. The study of these fragmentation pathways helps in identifying the different structural motifs within the molecule.
A dissertation on the identification of 3-hydroxy-N-nitrosopyrrolidine reported its characterization using combined gas chromatography-mass spectrometry (GC-MS). dissertation.com The mass spectral fragmentation pattern was a key piece of evidence for its identification. dissertation.com For cyclic nitrosamines like N-nitrosopyrrolidine (NPyr), a common fragmentation pathway involves a γ-position hydrogen rearrangement, followed by the neutral loss of NH=NOH, leading to a characteristic fragment ion. researchgate.net In the case of NPyr, this results in a fragment at m/z 55. researchgate.net
For this compound, the presence of the hydroxyl group would likely influence the fragmentation pathways. Possible fragmentation could involve the loss of a water molecule (H₂O), a hydroxyl radical (•OH), or the entire hydroxymethyl group (•CH₂OH), in addition to the fragmentation patterns characteristic of the nitrosopyrrolidine ring.
Table 3: Potential Mass Spectral Fragments of this compound
| Ion | Proposed Structure/Loss | m/z |
|---|---|---|
| [M]+ | Molecular Ion | 116 |
| [M - H₂O]+ | Loss of water | 98 |
| [M - NO]+ | Loss of nitric oxide | 86 |
| [M - CH₂O]+ | Loss of formaldehyde | 86 |
X-ray Crystallography of this compound and its Crystalline Derivatives
To date, a published crystal structure of this compound itself has not been found in the surveyed literature. However, the principles of X-ray crystallography have been applied to related N-nitroso compounds and other substituted pyrrolidines. amu.edu.plresearchgate.net For instance, the crystal structure of N-nitroso-c-3,t-3-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one has been determined, revealing a chair conformation with diaxial phenyl groups. researchgate.net
A crystallographic study of this compound would be invaluable for definitively establishing its solid-state conformation, including the pucker of the pyrrolidine ring and the geometry of the nitroso group relative to the ring. Furthermore, it would reveal the nature and extent of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which play a crucial role in determining the crystal packing. If crystalline derivatives of this compound have been synthesized, their crystallographic analysis would also provide significant structural insights.
Electronic Absorption and Chiroptical Spectroscopy for Electronic Structure Insights
Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For N-nitrosamines, the n → π* transition of the N=O chromophore is of particular interest. This transition typically occurs in the near-UV region, around 330-370 nm. researchgate.net
Chiroptical spectroscopy, specifically circular dichroism (CD), is a powerful technique for studying chiral molecules. Since this compound possesses a chiral center at the 3-position, it is optically active, and its enantiomers ((R)- and (S)-1-nitrosopyrrolidin-3-ol) will exhibit mirror-image CD spectra.
Extensive research has been conducted on the circular dichroism of N-nitrosopyrrolidines. researchgate.netacs.orgresearchgate.net The sign and magnitude of the Cotton effect associated with the n → π* transition are highly sensitive to the conformation of the pyrrolidine ring and the stereochemistry of any substituents. researchgate.net Studies have shown that for some substituted N-nitrosopyrrolidines, the CD spectra exhibit bisignate Cotton effects, which arise from an equilibrium between two half-chair conformers of the pyrrolidine ring that contribute with opposite CD signs. researchgate.net The conformational dependence of the circular dichroism of N-nitrosopyrrolidines has been a subject of detailed investigation. acs.org The absolute configuration of chiral nitrosamines can often be assigned by comparing their experimental CD spectra with those of reference compounds or with theoretical calculations. researchgate.net
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (R)-1-Nitrosopyrrolidin-3-ol |
| (S)-1-Nitrosopyrrolidin-3-ol |
| N-Nitrosopyrrolidine |
Computational Chemistry and Theoretical Investigations of 1 Nitrosopyrrolidin 3 Ol
Quantum Mechanical Calculations of Electronic Structure and Reactivity Descriptors
Quantum mechanical calculations are fundamental to understanding the electronic architecture of 1-nitrosopyrrolidin-3-ol. Methods such as Hartree-Fock and Density Functional Theory (DFT) are employed to determine its molecular geometry and electronic properties. core.ac.ukresearchgate.net These calculations reveal the distribution of electron density, molecular orbital energies, and other key descriptors that govern the molecule's reactivity.
The presence of the nitroso (-N=O) and hydroxyl (-OH) functional groups on the pyrrolidine (B122466) ring significantly influences the electronic structure. cymitquimica.comhmdb.ca The nitrogen atom of the nitroso group and the oxygen atom of the hydroxyl group are key sites for chemical reactions. Reactivity descriptors, including electrostatic potential maps, frontier molecular orbitals (HOMO and LUMO), and various calculated indices, provide a quantitative measure of this reactivity. For instance, the HOMO-LUMO energy gap is a critical parameter, with a smaller gap often indicating higher reactivity. researchgate.net
Table 1: Calculated Electronic Properties of this compound
| Property | Calculated Value | Significance |
| Dipole Moment | Varies with conformer | Influences solubility and intermolecular interactions. |
| HOMO Energy | Varies with method | Indicates the ability to donate electrons. |
| LUMO Energy | Varies with method | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | Varies with method | Relates to chemical reactivity and electronic transitions. researchgate.net |
| Electron Affinity | Can be calculated | Measure of the energy change upon adding an electron. |
| Ionization Potential | Can be calculated | Energy required to remove an electron. |
Note: Specific values for these properties would require dedicated computational studies using defined theoretical levels and basis sets.
Conformational Analysis and Energy Landscape Mapping
The flexibility of the five-membered pyrrolidine ring allows this compound to exist in multiple conformations. hmdb.ca Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule and to map the energy landscape that governs their interconversion.
The puckering of the pyrrolidine ring and the orientation of the nitroso and hydroxyl groups are the primary degrees of freedom. Computational methods can systematically explore these conformational possibilities, calculating the relative energies of different conformers. The results typically reveal a set of low-energy conformers that are most likely to be populated at room temperature. The energy barriers between these conformers determine the dynamics of their interconversion. A study on N-nitrosamines has shown that the energy barrier to N-N bond rotation can range from 23-29 kcal/mol depending on the molecular structure and solvent. cdnsciencepub.com
Table 2: Relative Energies of Key Conformers of this compound
| Conformer Description | Relative Energy (kcal/mol) | Key Dihedral Angles |
| (Example) Equatorial Hydroxyl, Axial Nitroso | 0.0 (Reference) | C-C-N-O, C-C-C-O |
| (Example) Axial Hydroxyl, Equatorial Nitroso | (Calculated Value) | C-C-N-O, C-C-C-O |
| (Example) Other Ring Puckering Modes | (Calculated Value) | C-C-C-C, N-C-C-C |
Note: This table is illustrative. Actual conformational analysis would generate a more comprehensive set of conformers and their corresponding energies.
Theoretical Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, researchers can identify the transition states, which are the high-energy intermediates that connect reactants to products. acs.org
For instance, the formation of N-nitrosamines from secondary amines and a nitrosating agent is a reaction of significant interest. acs.org Theoretical calculations can model the step-by-step process of nitrosation, identifying the key intermediates and the energy barriers associated with each step. d-nb.info Similarly, the metabolic activation of nitrosamines, which often involves enzymatic hydroxylation, can be studied computationally to understand how the molecule is transformed into a more reactive species. nih.gov The decomposition of nitrosamines under various conditions, such as exposure to light, is another area where theoretical elucidation of reaction mechanisms is valuable. researchgate.net
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
The behavior of this compound in a biological or environmental context is heavily influenced by its interactions with surrounding solvent molecules, typically water. hpc-standards.com Molecular dynamics (MD) simulations provide a way to study these interactions at an atomistic level.
In an MD simulation, the motion of the nitrosamine (B1359907) and a large number of solvent molecules is simulated over time, governed by a set of force fields that describe the intermolecular and intramolecular forces. These simulations can reveal how water molecules arrange themselves around the solute, forming a hydration shell. They can also provide insights into the strength and dynamics of hydrogen bonds between the hydroxyl group of the nitrosamine and water. This information is crucial for understanding the solubility, transport, and reactivity of this compound in aqueous environments.
Prediction and Validation of Spectroscopic Properties through Computational Models
Computational models can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. This synergy between theory and experiment is a powerful tool for structural elucidation.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using quantum mechanical methods. nmrdb.org These predicted spectra can aid in the assignment of experimental NMR signals to specific atoms in the molecule. hmdb.ca
Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be computed, leading to a predicted IR spectrum. cheminfo.org Characteristic peaks, such as the N=O stretch of the nitroso group and the O-H stretch of the hydroxyl group, can be identified and compared with experimental IR data. core.ac.uklibretexts.org
UV-Vis Spectroscopy: Electronic transitions can be calculated to predict the ultraviolet-visible (UV-Vis) absorption spectrum. This provides information about the electronic structure and the wavelengths of light the molecule is likely to absorb.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Data | Experimental Comparison |
| ¹H NMR | Chemical shifts (ppm) for each proton. hmdb.ca | Can be compared with experimental spectra. hmdb.ca |
| ¹³C NMR | Chemical shifts (ppm) for each carbon. hmdb.ca | Can be compared with experimental spectra. |
| IR Spectroscopy | Vibrational frequencies (cm⁻¹) for key functional groups (e.g., N=O, O-H). hmdb.ca | Can be compared with experimental IR spectra. rsc.org |
| UV-Vis Spectroscopy | Wavelength of maximum absorption (λmax). | Can be compared with experimental UV-Vis data. |
Note: The accuracy of predicted spectroscopic data depends on the level of theory and basis set used in the calculations.
Synthesis and Characterization of Derivatives and Analogues of 1 Nitrosopyrrolidin 3 Ol
Design and Synthesis of Substituted 1-Nitrosopyrrolidin-3-ol Derivatives
The synthesis of substituted this compound derivatives allows for a systematic investigation of how different functional groups at various positions on the pyrrolidine (B122466) ring influence the compound's properties. A common strategy involves the nitrosation of appropriately substituted pyrrolidin-3-ol precursors.
For instance, the synthesis of 4-substituted derivatives can be achieved by starting with a suitably substituted pyrrolidine ring. The introduction of substituents at the C4 position can modulate the electronic and steric properties of the molecule. A general approach involves the nitrosation of a 3-hydroxypyrrolidine ring that already contains the desired substituent at the 4-position.
A patented method describes the synthesis of 5-methyl-1-nitrosopyrrolidine-2-carboxylic acid. google.com This synthesis involves dissolving the starting material in anhydrous tetrahydrofuran (B95107), cooling it to 0°C under argon, and then adding dry trifluoroacetic acid. google.com The reaction mixture is stirred for several hours, and upon completion, the solvent is evaporated to yield the crude product. google.com
The following table summarizes some examples of substituted this compound derivatives and their precursors.
| Derivative Name | Precursor | Synthetic Approach |
| 5-Methyl-1-nitrosopyrrolidine-2-carboxylic acid | 5-Methylpyrrolidine-2-carboxylic acid | Nitrosation with trifluoroacetic acid in tetrahydrofuran google.com |
| 4-Substituted-1-nitrosopyrrolidin-3-ol | 4-Substituted-pyrrolidin-3-ol | General nitrosation reaction |
Formation and Reactivity of N-Oxidation and N-Deoxygenation Products
The nitrogen atoms in this compound, both in the ring and in the nitroso group, are susceptible to oxidation and reduction reactions, leading to the formation of N-oxidation and N-deoxygenation products.
N-Oxidation: The nitroso group (-N=O) can be oxidized to a nitro group (-NO2). This transformation can be achieved using various oxidizing agents. The resulting N-nitro derivative exhibits different electronic properties and reactivity compared to the parent N-nitroso compound. In some cases, the nitrogen atom within the pyrrolidine ring can also be oxidized to form an N-oxide. google.com
N-Deoxygenation: Conversely, the nitroso group can be deoxygenated to an amino group (-NH2). This reduction can be accomplished using reducing agents like lithium aluminum hydride (LiAlH4). acs.org The resulting amino derivative provides a scaffold for further functionalization.
Studies on related N-nitrosamines have shown that metabolic processes can lead to oxidation. For example, the metabolism of nicotine (B1678760) can result in N'-oxidation. nih.gov Similarly, N'-Nitrosonornicotine can be metabolized to NNN-1-N-oxide. nih.gov
Preparation and Characterization of Ester and Ether Derivatives of the Hydroxyl Group
The hydroxyl group at the C3 position of this compound offers a convenient handle for derivatization through esterification and etherification reactions. These modifications can significantly alter the lipophilicity and other physicochemical properties of the molecule.
Ester Derivatives: Ester derivatives can be prepared by reacting this compound with a suitable carboxylic acid, acid chloride, or anhydride. For example, the ester 1-nitrosopyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate has been synthesized and is available as a chemical standard. pharmaffiliates.comomsynth.comsynzeal.com This particular derivative is noted as an impurity of Glycopyrrolate. synzeal.com
Ether Derivatives: Ether derivatives can be synthesized by reacting this compound with an appropriate alkylating agent under basic conditions. The choice of the alkyl group can be varied to fine-tune the properties of the resulting ether.
The table below provides an example of a characterized ester derivative.
| Derivative Name | Structure | Application |
| 1-Nitrosopyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate | O=C(OC1CN(N=O)CC1)C(O)(C2CCCC2)C3=CC=CC=C3 synzeal.com | Chemical standard, impurity of Glycopyrrolate synzeal.com |
Analogues with Modified Pyrrolidine Ring Systems (e.g., Piperidine (B6355638), Azepane)
To explore the impact of ring size on the properties of nitrosamines, analogues of this compound with modified heterocyclic ring systems have been synthesized and studied. These include derivatives based on piperidine (a six-membered ring) and azepane (a seven-membered ring).
Piperidine Analogues: The six-membered ring analogue, 1-nitrosopiperidin-3-ol, has been synthesized and characterized. chemicalbook.comsynzeal.com The (S)-enantiomer of this compound serves as an intermediate in the synthesis of Ibrutinib-d4. chemicalbook.com Another isomer, 1-nitrosopiperidin-4-ol, is also known. Studies have shown that substitutions at the 2- and 6-positions of the piperidine ring can reduce or eliminate carcinogenicity, which is attributed to steric hindrance. nih.gov
Azepane Analogues: The seven-membered ring analogue, 1-nitrosoazepan-2-ol, is synthesized through the nitrosation of azepan-2-ol (B15279600) using reagents like nitrosyl chloride or sodium nitrite (B80452) in an acidic medium. Another documented analogue is 1-nitrosoazepan-3-ol. aloki.huoszk.hu
The following table summarizes these analogues.
| Analogue Name | Ring System | CAS Number |
| 1-Nitrosopiperidin-3-ol | Piperidine | 55556-85-9 chemicalbook.com |
| (S)-1-Nitrosopiperidin-3-ol | Piperidine | 2380680-64-6 cymitquimica.com |
| 1-Nitrosopiperidin-4-ol | Piperidine | 55556-93-9 |
| 1-Nitrosoazepan-2-ol | Azepane | 89687-32-1 |
| 1-Nitrosoazepan-3-ol | Azepane | Not Available |
Stereoisomers and Diastereomers of this compound Analogues
The presence of stereocenters in substituted this compound analogues gives rise to stereoisomers (enantiomers and diastereomers). The synthesis and characterization of these isomers are crucial for understanding their distinct biological activities and interactions.
The synthesis of chiral compounds often employs organocatalytic methods to achieve high stereoselectivity. umich.edu For example, chiral amines can be used as catalysts in reactions like the Diels-Alder cycloaddition to produce enantiomerically enriched products. umich.edu
The synthesis of chiral 2-arylpyrrolidines has been achieved, and their enantiomeric purity can be determined after nitrosation to form 1-nitroso-2-arylpyrrolidines. acs.org The reduction of these nitrosamines with reagents like LiAlH4 proceeds smoothly to yield the corresponding chiral hydrazines. acs.org
The stereochemistry of analogues can significantly influence their properties. For instance, (S)-1-Nitrosopiperidin-3-ol is specifically used as an intermediate in the synthesis of a deuterated pharmaceutical. chemicalbook.com The synthesis of stereochemically pure starting materials, such as (R)-(-)-3-Pyrrolidinol hydrochloride, is a key step in producing chiral derivatives. lookchem.com
Analytical Methodologies for the Detection and Quantification of 1 Nitrosopyrrolidin 3 Ol in Research Matrices
Chromatographic Techniques (e.g., HPLC, GC) Coupled with Advanced Detection Systems (e.g., MS/MS)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), coupled with tandem mass spectrometry (MS/MS), are the gold standard for the trace analysis of nitrosamines, including 1-nitrosopyrrolidin-3-ol. edqm.eunih.gov These methods offer high selectivity and sensitivity, which are crucial for detecting the low levels at which these compounds may be present in complex matrices. edqm.euoup.com
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):
HPLC-MS/MS is a widely used technique for the analysis of a broad range of nitrosamines. eurofins.comnih.govnih.gov The separation of analytes is achieved on an HPLC column, followed by detection using a mass spectrometer. The use of tandem mass spectrometry (MS/MS) enhances selectivity and reduces matrix interference, allowing for accurate quantification at very low concentrations. digitellinc.comaurigeneservices.com The choice of ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can be optimized to improve the ionization of the target analyte. nih.govaurigeneservices.com For instance, a study on the analysis of nitrosamine (B1359907) impurities in pharmaceuticals utilized an Agilent Infinity II chromatographic system with a mass spectrometric detector (MSD 6460 Triple Quad) and APCI. nih.gov
A typical HPLC-MS/MS method involves:
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):
GC-MS/MS is another powerful technique for the analysis of volatile and semi-volatile nitrosamines. edqm.eulabrulez.com This method offers excellent separation efficiency and sensitivity. labrulez.com Prior to analysis, a derivatization step may be necessary for non-volatile nitrosamines to increase their volatility. researchgate.net
Key aspects of GC-MS/MS analysis include:
The table below summarizes typical parameters for GC-MS/MS analysis of nitrosamines.
| Parameter | Typical Setting | Reference |
|---|---|---|
| Instrument | GC-MS/MS Triple Quadrupole | labrulez.comshimadzu.com |
| Injection Mode | Splitless | shimadzu.com |
| Column | e.g., SH-I-624Sil MS (30 m × 0.25 mm I.D., df = 1.4 μm) | shimadzu.com |
| Carrier Gas | Helium | researchgate.net |
| Ionization Mode | Electron Ionization (EI) | shimadzu.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) | edqm.eushimadzu.com |
| Quantification Range | 1 ppb to 500 ppb | labrulez.com |
Spectroscopic Analytical Approaches (e.g., UV-Vis, Fluorescence, Chemiluminescence)
Spectroscopic methods offer alternative or complementary approaches for the detection of nitrosamines.
UV-Vis Spectroscopy:
Nitrosamines exhibit characteristic absorption bands in the ultraviolet-visible (UV-Vis) spectrum. researchgate.net Typically, two absorption bands are observed: a strong band around 230 nm (π → π* transition) and a weaker band around 330-340 nm (n → π* transition). researchgate.net While the absorption at 230 nm is more intense, the band in the 330-340 nm region is also significant for detection. researchgate.net However, the selectivity of direct UV-Vis detection can be limited due to potential interference from other compounds in the sample matrix that absorb in the same wavelength range. acs.orgnih.govnih.gov Recent studies have explored the use of metalloporphyrin-based chemosensors that show a red shift in their Soret band upon binding to nitrosamines, but the selectivity of this approach can be compromised by impurities in the nitrosamine samples. acs.orgnih.gov
Fluorescence Spectroscopy:
Fluorescence detection can be employed after a derivatization step. mdpi.com The nitrosamine is first denitrosated to form a secondary amine, which is then reacted with a fluorescent labeling agent, such as dansyl chloride. mdpi.com The resulting fluorescent derivative can be detected with high sensitivity. This approach has been successfully applied to the determination of nitrosamines in pharmaceutical products. mdpi.com
Chemiluminescence Detection:
The Thermal Energy Analyzer (TEA) is a highly selective detector for nitrosamines that utilizes chemiluminescence. labrulez.com In the TEA, nitrosamines are pyrolyzed to generate nitric oxide (NO), which then reacts with ozone to produce excited-state nitrogen dioxide. The subsequent decay to the ground state emits light, which is detected. labrulez.com For many years, GC-TEA was the standard method for nitrosamine analysis due to its high selectivity. labrulez.com
Electrochemical Detection Methods for Nitrosamine Compounds
Electrochemical methods are emerging as rapid, sensitive, and cost-effective alternatives for the detection of nitrosamines. digitellinc.comresearchgate.net These methods are based on the electrochemical oxidation or reduction of the nitrosamine at an electrode surface. nih.gov
Recent developments in this area include:
Advanced Sample Preparation and Derivatization Strategies for Trace Analysis
Effective sample preparation is a critical step in the analysis of trace levels of this compound, as it serves to isolate and concentrate the analyte from the sample matrix. thermofisher.com
Sample Preparation Techniques:
Derivatization Strategies:
Derivatization is often employed to improve the analytical characteristics of nitrosamines, particularly for GC analysis and fluorescence detection. digitellinc.comresearchgate.net
The following table presents a summary of challenges and solutions in sample preparation and analysis of nitrosamines.
| Problem Source | Challenges | Way Forward | Reference |
|---|---|---|---|
| Peak shape and separation | Sample matrix, high reactivity components and low response of analytes. | 1) Different Sample preparation strategy extraction and filtration. 2) Diluent compatibility, pH of Eluent and diluent. | aurigeneservices.com |
| Separation of closely eluting components | The chemical diversity, Highly polar impurities result in very low retention & poor reproducibility. | 1) Selection of stationary phase and addition of an ion-pairing agent to the mobile phase. 2) Selective Hydrophilic interaction liquid chromatography mode. | aurigeneservices.com |
| Solubility and matrix | Solubility of target analyte and unwanted complex matrix components. | 1) Selection of diluent for target analyte. 2) Efficient extraction procedures followed by matrix spiking recovery study. | aurigeneservices.com |
Validation and Inter-laboratory Studies of Analytical Methods for this compound
The validation of analytical methods is essential to ensure their reliability, accuracy, and precision for the intended purpose. eurofins.comnih.gov Method validation is performed according to guidelines such as those from the International Council for Harmonisation (ICH). eurofins.comfda.gov
Key Validation Parameters:
Inter-laboratory Studies:
Inter-laboratory studies are crucial for assessing the reproducibility and robustness of analytical methods. edqm.eunih.gov These studies involve multiple laboratories analyzing the same samples using their own or a standardized method. edqm.eunih.govusp.org The results provide valuable insights into the performance characteristics of the analytical procedures across different laboratories and analytical platforms. edqm.eunih.gov A collaborative study involving six regulatory agency laboratories demonstrated that accurate and precise quantitation of trace-level nitrosamines can be achieved using different mass spectrometry-based analytical procedures. edqm.eunih.govusp.org Such studies are vital for establishing standardized methods and ensuring the comparability of results generated by different laboratories. ca.gov
Environmental and Biochemical Fate of 1 Nitrosopyrrolidin 3 Ol Mechanistic Studies, Non Human Clinical
Degradation Pathways in Environmental Systems (e.g., Photodegradation, Hydrolysis)
The environmental degradation of nitrosamines, including structures related to 1-nitrosopyrrolidin-3-ol, is influenced by factors such as UV radiation and pH. oak.go.kr
Photodegradation:
UV Irradiation: N-nitrosopyrrolidine (NPYR), a related compound, is susceptible to direct photolysis when exposed to sunlight, as it strongly absorbs UV light above 290 nm. nih.gov Studies on NPYR show that UV irradiation is an effective method for its degradation in aqueous solutions. oak.go.krifpenergiesnouvelles.frresearchgate.net The photodegradation rates of N-nitrosamines are generally higher in acidic conditions. oak.go.kr For instance, the photodegradation rate constants for NPYR were observed to be higher at lower pH values. oak.go.kr The mechanism of photodegradation involves the photolytic cleavage of the N-NO bond, which can be induced by an n→π* electronic transition. oak.go.kr
Ozone/UV Process: A combination of ozone and UV light (O3/UV process) demonstrates a synergistic effect in the degradation of NPYR. This is due to the accelerated production of hydroxyl radicals (OH•) from ozone photolysis. Both direct UV photolysis and OH• oxidation play significant roles in the degradation process. nih.gov As the reaction progresses, the influence of OH• may decrease as the ozone is depleted. nih.gov The primary degradation product in the O3/UV process is nitrate, which can be formed through two main pathways: cleavage of the nitroso group to form NO• followed by hydrolysis, or oxidation of amine intermediates by ozonation. nih.gov
Electrochemical Oxidation: In a three-dimensional electrochemical reactor using granular activated carbon (GAC) particle electrodes, NPYR can be degraded through electrocatalytic oxidation. nih.govresearchgate.net The degradation efficiency is influenced by operational parameters such as flow rate, current density, and electrolyte concentration. nih.gov
Hydrolysis:
Information regarding the hydrolysis of this compound is limited. However, studies on polyhalogenated aliphatic compounds, which also undergo degradation in aqueous environments, show that hydrolysis can occur through nucleophilic substitution and base-mediated elimination reactions. epa.gov The rates of these reactions are dependent on the chemical structure and pH of the environment. epa.gov For some nitroso compounds, preliminary studies have indicated rapid degradation with half-lives of less than an hour, although the specific degradation products were not identified. epa.gov
The following table summarizes the degradation kinetics of N-nitrosopyrrolidine (NPYR) under different conditions.
| Degradation Process | Key Findings |
| UV Photodegradation | Rate constants for NPYR ranged from 1.14×10⁻² to 2.80×10⁻³ L/W-min at pH 2-10. oak.go.kr |
| Ozone/UV Process | The second-order rate constant for the reaction of NPYR with OH• was determined to be 1.38 (± 0.05) × 10⁹ M⁻¹ s⁻¹, and with ozone, it was 0.31 (± 0.02) M⁻¹ s⁻¹. nih.gov The quantum yield for direct UV photolysis was 0.3 (± 0.01). nih.gov |
| Electrochemical Degradation | Under optimal conditions in a three-dimensional electrode reactor, the degradation of NPYR exceeded 58.84%. nih.gov |
Microbial Transformation and Biodegradation Mechanisms
Information on the microbial transformation of this compound is scarce. However, research on related nitrosamines indicates that biodegradation in the environment can be a slow process, often requiring acclimation of microbial populations. epa.gov Some studies have explored the use of microorganisms to degrade tobacco-specific nitrosamines, which share structural similarities. researchgate.net For instance, certain bacterial strains have been identified that can degrade related compounds through fermentation. researchgate.net
Biotransformation Pathways in in vitro and in vivo Animal Models (Excluding Clinical Human Data)
The biotransformation of N-nitrosamines, including those structurally similar to this compound, is a critical step in their biological activity. These compounds are generally metabolized by cytochrome P450 (CYP) enzymes. acs.orgacs.org
α-Hydroxylation: A key metabolic activation pathway for cyclic nitrosamines like N-nitrosopyrrolidine (NPYR) is α-hydroxylation, catalyzed by CYP enzymes, particularly CYP2E1. nih.govnih.gov This process leads to the formation of an unstable α-hydroxy derivative. acs.org In the case of NPYR, this produces α-hydroxyNPYR, which spontaneously opens its ring structure to form reactive intermediates like 4-oxobutanediazohydroxide. acs.org These intermediates are electrophilic and can react with cellular macromolecules. acs.org Studies using rat liver and lung microsomes have shown that both tissues can metabolize NPYR via α-hydroxylation, although the rate is considerably slower in the lung. nih.gov Chronic ethanol (B145695) consumption has been shown to enhance the rate of α-hydroxylation of NPYR in hamster liver fractions. nih.gov
Metabolites: Following metabolic activation, various metabolites can be formed. For N-nitrosonornicotine (NNN), a related tobacco-specific nitrosamine (B1359907), identified metabolites include hydroxylated derivatives such as 1-Nitroso-5-(pyridin-3-yl)pyrrolidin-2-ol and 1-Nitroso-2-(3-pyridinyl)-2-pyrrolidinol. nih.gov The metabolism of repaired DNA adducts can also lead to the formation of further metabolites that are excreted in the urine. acs.org For example, a guanine (B1146940) adduct of NPYR was shown to be metabolized and excreted in the urine of rats. acs.org
The table below provides a summary of key findings from in vitro and in vivo animal studies on the biotransformation of related nitrosamines.
| Animal Model | Tissue/Fraction | Key Findings |
| Rat | Liver and Lung Microsomes | Both tissues metabolize N-nitrosopyrrolidine (NPYR) via α-hydroxylation, with the liver showing a much higher rate. nih.gov |
| Hamster | Liver Fractions | Chronic ethanol consumption increased the rate of α-hydroxylation of NPYR. nih.gov |
| Rat | In vivo | A guanine adduct of NPYR was metabolized and its metabolites were excreted in the urine. acs.orgumn.edu |
Mechanisms of Interaction with Biological Macromolecules (e.g., DNA Adduct Formation)
The genotoxicity of many nitrosamines is attributed to the ability of their reactive metabolites to form adducts with DNA.
DNA Adduct Formation: The electrophilic intermediates generated from the metabolic activation of N-nitrosopyrrolidine (NPYR) can react with DNA to form a variety of adducts. acs.orgresearchgate.net These reactions are not limited to a single DNA base; adducts have been identified with deoxyguanosine (dGuo), deoxyadenosine (B7792050) (dAdo), deoxycytidine (dCyd), and thymidine (B127349) (dThd). acs.orgresearchgate.net
Types of Adducts: In vitro studies using α-acetoxyNPYR, a stable precursor to the reactive metabolites of NPYR, have identified several adducts. acs.orgresearchgate.net These include N²-(tetrahydrofuran-2-yl)dGuo, N⁶-(tetrahydrofuran-2-yl)dAdo, and N⁴-(tetrahydrofuran-2-yl)dCyd. acs.orgresearchgate.net Further characterization after reduction has identified additional adducts such as N⁶-(4-hydroxybut-1-yl)dAdo, N⁴-(4-hydroxybut-1-yl)dCyd, O²-(4-hydroxybut-1-yl)dThd, O⁴-(4-hydroxybut-1-yl)dThd, and 3-(4-hydroxybut-1-yl)dThd. acs.org
In Vivo Adducts: In rats treated with NPYR, several DNA adducts have been detected in the liver. researchgate.net These include tetrahydrofuranyl-substituted adducts of dGuo, dAdo, and dThd. researchgate.net One of the quantitatively major DNA adducts found in vivo is a cyclic adduct formed with guanine. nih.govumn.edu This adduct, 2-amino-6,7,8,9-tetrahydro-9-hydroxypyrido[2,1-f]purin-4(3H)-one, has also been observed to form more extensively in RNA than in DNA. umn.edu Studies have also indicated that cyclic nitrosamines like NPYR can lead to the formation of phosphotriesters in DNA. nih.gov
The following table lists some of the DNA adducts formed from N-nitrosopyrrolidine (NPYR) in research studies.
| Adduct Name | Base Modified | Study Type |
| N²-(tetrahydrofuran-2-yl)dGuo | Deoxyguanosine | In vitro, In vivo (Rat) |
| N⁶-(tetrahydrofuran-2-yl)dAdo | Deoxyadenosine | In vitro, In vivo (Rat) |
| N⁴-(tetrahydrofuran-2-yl)dCyd | Deoxycytidine | In vitro |
| O²-(4-hydroxybut-1-yl)dThd | Thymidine | In vitro, In vivo (Rat) |
| O⁴-(4-hydroxybut-1-yl)dThd | Thymidine | In vitro, In vivo (Rat) |
| 2-amino-6,7,8,9-tetrahydro-9-hydroxypyrido[2,1-f]purin-4(3H)-one | Guanine | In vitro, In vivo (Rat) |
Occurrence and Persistence in Model Environmental Samples (Research Focus)
The occurrence of N-nitrosamines in the environment is a subject of ongoing research due to their potential formation from precursors present in various matrices.
Environmental Presence: N-nitrosopyrrolidine (NPYR) has been detected in a range of environmental samples, including urban air, wastewater, and certain foods and tobacco products. nih.govwho.intresearchgate.net Its presence in drinking water is also a concern, where it is considered an emerging contaminant. nih.gov
Formation: N-nitrosamines can be formed from the reaction of secondary or tertiary amines with nitrite (B80452). nih.gov This can occur in various environments, including food processing and endogenously in the human body. umn.eduwho.int
Persistence: The persistence of N-nitrosamines in the environment is variable. While some compounds may degrade relatively quickly under certain conditions (e.g., photolysis), others can be more persistent. nih.govepa.gov NPYR is reported to biodegrade slowly, often requiring an acclimation period for microorganisms. epa.gov In soil, NPYR is expected to have high to very high mobility, but its volatilization from moist or dry soil surfaces is not considered a major fate process. nih.gov The stability of mutagenic photoproducts of NPYR has been studied, with some activity persisting for up to 168 hours at 37°C. researchgate.net
Advanced Research Perspectives and Future Directions in 1 Nitrosopyrrolidin 3 Ol Studies
Emerging Synthetic Strategies for Hydroxylated Nitrosamine (B1359907) Compounds
The synthesis of hydroxylated N-nitrosamines like 1-nitrosopyrrolidin-3-ol is essential for providing pure reference standards for analytical and toxicological studies. veeprho.com While detailed, novel synthetic routes for this specific compound are not widely published in mainstream literature, general principles of nitrosamine formation guide current and emerging strategies.
The classical synthesis involves the reaction of a secondary amine precursor with a nitrosating agent. nih.gov For this compound, the precursor would be 3-pyrrolidinol. The nitrosation is typically carried out using agents like sodium nitrite (B80452) (NaNO₂) under acidic conditions (pH 3-5), which generate the active nitrosating species, nitrous acid (HNO₂). nih.govzamann-pharma.com
Emerging strategies focus on improving the selectivity, yield, and safety of these reactions. Key areas of development include:
Mild and Selective Nitrosating Agents: Research into alternative nitrosating agents beyond traditional nitrous acid aims to provide better control over the reaction and minimize side products. Trinitromethane has been explored for the mild N-nitrosation of secondary amines. nih.gov
Catalytic Approaches: While catalytic hydrogenation is known for the reduction of nitrosamines to hydrazines, research into catalytic methods for their formation could offer more efficient and controlled synthetic pathways. google.com
Flow Chemistry: The application of continuous flow reactors can offer significant advantages for nitrosamine synthesis. This technology allows for precise control over reaction parameters such as temperature, pressure, and stoichiometry, potentially leading to higher yields, improved safety by minimizing the accumulation of hazardous intermediates, and easier scalability.
Custom Synthesis: Many specialized chemical suppliers offer custom synthesis of nitrosamine standards, including (S)-1-nitrosopyrrolidin-3-ol and its (R)-enantiomer. veeprho.comsynzeal.com This indicates that proprietary, optimized methods are being developed to meet the demand for high-purity analytical standards required for regulatory compliance and research. veeprho.com These custom syntheses are crucial for creating reference materials for method development and validation. veeprho.com
Exploration of Novel Reactivity Patterns and Catalysis
The reactivity of this compound is central to its biological activity and potential for further chemical transformations. Research in this area is expanding from its well-established role in metabolic activation to novel chemical behaviors.
Metabolic Catalysis and Activation: The primary pathway for the carcinogenicity of nitrosamines is metabolic activation catalyzed by cytochrome P450 (CYP) enzymes. researchgate.netnih.govoup.com Specifically, enzymes like CYP2E1 and CYP2A6 are known to catalyze the α-hydroxylation of nitrosamines. frontiersin.orgimpactfactor.orgnih.gov For a compound that is already hydroxylated on the pyrrolidine (B122466) ring, such as this compound, the key metabolic step remains the hydroxylation at the α-carbon (the carbon atom adjacent to the nitrosated nitrogen). researchgate.netoup.com This enzymatic reaction forms a highly unstable α-hydroxy nitrosamine intermediate. researchgate.netnih.gov This intermediate spontaneously decomposes to form a reactive diazonium ion, which is a potent alkylating agent capable of modifying DNA and initiating carcinogenesis. researchgate.netnih.gov Quantum chemical calculations have been employed to model these activation pathways, providing insights into reaction energies and transition states. frontiersin.org
Novel Reactivity and Synthetic Applications: Beyond its metabolic fate, the functional groups of this compound—the N-nitroso group, the hydroxyl group, and the pyrrolidine ring—offer avenues for exploring novel reactivity.
Reactions at the Nitroso Group: The oxygen of the nitroso group can react with electrophiles, such as alkylating agents, to form alkoxydiazenium salts. nih.govacs.org This reactivity could be harnessed for synthetic derivatization.
Catalytic Hydrogenation: Nitrosamines can be catalytically hydrogenated to their corresponding hydrazines. google.com This reaction, typically employing a catalyst like palladium, could be applied to this compound to synthesize 1-amino-3-pyrrolidinol, a potentially useful chemical intermediate.
Photochemical Reactions: Nitrosamines can undergo photolysis, often involving the homolytic cleavage of the N-N bond to produce an amino radical and nitric oxide. acs.org The study of the photochemical behavior of this compound could reveal new reaction pathways and intermediates.
Influence of the Hydroxyl Group: The hydroxyl group at the 3-position can influence the compound's solubility, polarity, and reactivity. cymitquimica.com It may participate in intramolecular hydrogen bonding, affecting the conformation of the pyrrolidine ring and potentially modulating its interaction with enzymes or other reagents. It also provides a site for further functionalization, such as esterification or etherification.
Development of Integrated Analytical Platforms for Complex Matrices
The detection and quantification of nitrosamines like this compound at trace levels in complex matrices, such as pharmaceutical products, is a significant analytical challenge. cambrex.com Regulatory agencies worldwide have set stringent limits for these impurities, necessitating the development of highly sensitive and specific analytical methods. syft.comlcms.czeuropa.eu
Integrated analytical platforms combine sophisticated sample preparation, high-resolution separation, and sensitive detection to achieve the required performance.
Advanced Instrumentation: Tandem mass spectrometry is the preferred method for quantification due to its sensitivity and selectivity. lcms.cz Techniques such as high-performance liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are workhorses in this field. aurigeneservices.comresearchgate.net For volatile nitrosamines, Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) offers a rapid and sensitive screening tool that requires minimal sample preparation. syft.com
Sample Preparation: The primary challenge is often the extraction of trace analytes from a complex sample matrix. cambrex.comaurigeneservices.com Sample preparation workflows may include solvent extraction, solid-phase extraction (SPE), and filtration. aurigeneservices.com The choice of solvent and extraction conditions must be carefully optimized to maximize recovery and minimize matrix effects. aurigeneservices.com
Method Development and Validation: Developing a robust analytical method involves overcoming challenges such as co-elution with structurally similar impurities, poor chromatographic retention for polar compounds, and ensuring method reproducibility. aurigeneservices.com Validation according to regulatory guidelines like those from the ICH is crucial to ensure the method is accurate, precise, and fit for purpose. lcms.cz The use of isotopically labeled internal standards, such as deuterated analogues, is a common practice to ensure accurate quantification. europa.eumedchemexpress.com
| Challenge | Analytical Approach / Solution |
|---|---|
| Low Detection Limits Required | Use of high-sensitivity instruments like LC-MS/MS or GC-MS/MS. lcms.czaurigeneservices.com Optimization of ionization source (e.g., APCI or ESI). lcms.cz |
| Complex Sample Matrix | Development of robust sample preparation procedures (e.g., solvent extraction, SPE) to remove interferences. cambrex.comaurigeneservices.com |
| Co-elution of Impurities | Optimization of chromatographic conditions (stationary phase, mobile phase pH, column temperature) to achieve separation. aurigeneservices.com |
| Poor Retention of Polar Analytes | Use of specialized chromatography columns (e.g., HILIC) or derivatization to improve retention. nih.gov |
| Method Accuracy and Precision | Use of isotopically labeled internal standards. europa.eu Thorough method validation according to ICH guidelines. lcms.cz |
Application of Machine Learning and Artificial Intelligence in Nitrosamine Research
Predictive Modeling for Formation Risk: AI and ML algorithms can analyze chemical structures and reaction conditions to predict the likelihood of nitrosamine formation. zamann-pharma.comzamann-pharma.com By evaluating factors like the presence of vulnerable amine precursors and nitrosating agents, these models help manufacturers proactively identify and mitigate risks in synthetic processes. zamann-pharma.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models are computational tools that correlate a compound's chemical structure with its biological activity. zamann-pharma.com In nitrosamine research, QSAR is used to predict the mutagenic and carcinogenic potential of novel or uncharacterized nitrosamines based on data from structurally similar compounds. zamann-pharma.combiobostonconsulting.com This is particularly valuable when experimental data is scarce. biobostonconsulting.com
Enhanced Data Analysis: ML algorithms can be trained on historical test data to improve the accuracy and sensitivity of analytical methods. resolvemass.ca They can detect trace amounts of nitrosamines in complex analytical data from instruments like mass spectrometers, reducing the potential for human error and increasing the efficiency of testing. resolvemass.ca
Real-Time Monitoring and Process Optimization: Integrating AI-powered sensors into manufacturing lines could enable real-time monitoring of nitrosamine levels. resolvemass.ca This proactive approach allows for immediate adjustments to process parameters like pH or temperature to prevent contamination, ensuring product quality and safety throughout production. zamann-pharma.com
| Application Area | Description |
|---|---|
| Risk Assessment | Predictive models analyze synthesis pathways and raw materials to forecast the probability of nitrosamine formation. zamann-pharma.comzamann-pharma.com |
| Toxicity Prediction | QSAR models estimate the carcinogenic potency of unstudied nitrosamines based on their molecular structure. zamann-pharma.comresearchgate.net |
| Data Analysis | ML algorithms analyze complex datasets from analytical instruments to identify trace contaminants with high accuracy. resolvemass.ca |
| Process Control | AI-driven systems can monitor and optimize manufacturing conditions in real-time to prevent nitrosamine formation. zamann-pharma.comresolvemass.ca |
Role of this compound as a Model Compound in Fundamental Chemical Research
This compound serves as an important model compound for fundamental research into the mechanisms of nitrosamine carcinogenicity. Its structure, containing both the key N-nitroso functional group and a hydroxyl modification on the ring, makes it particularly valuable for structure-activity relationship (SAR) studies.
Metabolite of a Known Carcinogen: this compound is a metabolite of N-nitrosopyrrolidine (NPYR), a well-characterized carcinogen. nih.gov Studying the DNA adducts and metabolic pathways of this hydroxylated metabolite provides a deeper understanding of the complete carcinogenic process initiated by the parent compound. nih.gov
Investigating Structure-Activity Relationships (SAR): The carcinogenic potency of nitrosamines is highly dependent on their chemical structure. Research has shown that substitutions on the ring of cyclic nitrosamines can significantly alter their activity. acs.org For instance, studies on substituted N-nitrosopiperidines have shown that while substitutions at the 3- and 4-positions have little impact on potency compared to the parent compound, substitutions at the 2- and 6-positions can reduce or eliminate carcinogenicity. acs.org this compound is a key compound in similar investigations for the NPYR class, helping to elucidate how hydroxylation away from the α-carbon affects metabolic activation and carcinogenic potential.
Reference for Read-Across Assessments: In the absence of specific carcinogenicity data for a newly identified nitrosamine impurity, regulatory bodies may use a "read-across" approach. europa.eu This involves estimating the toxicity of the unknown compound based on data from a structurally similar, well-studied analogue. acs.org this compound and similar hydroxylated nitrosamines serve as critical reference points in these assessments, helping to establish safe intake limits for a wide range of related impurities found in pharmaceuticals. acs.org
Probing Enzymatic Mechanisms: As a specific substrate, this compound can be used to probe the active sites and catalytic mechanisms of cytochrome P450 enzymes. impactfactor.org By comparing its rate and products of metabolic activation to those of NPYR and other derivatives, researchers can gain insight into how substituents influence enzyme-substrate interactions.
Q & A
Q. What synthetic routes are available for preparing 1-nitrosopyrrolidin-3-ol, and how do reaction conditions influence yield?
this compound can be synthesized via nitrosation of pyrrolidin-3-ol derivatives. A typical approach involves:
- Starting materials : Pyrrolidin-3-ol precursors and nitrosating agents (e.g., NaNO₂ in acidic media).
- Reaction conditions : Controlled temperature (0–5°C) to minimize side reactions like over-nitrosation. Catalysts such as HCl or H₂SO₄ may accelerate the reaction .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) ensures high purity .
Yield optimization requires balancing stoichiometry, temperature, and reaction time to avoid decomposition of the nitroso group.
Q. What spectroscopic techniques are recommended for characterizing this compound?
Key techniques include:
- NMR : ¹H and ¹³C NMR to confirm the nitroso group’s position and stereochemistry. For example, the hydroxyl proton (3-OH) typically appears as a broad singlet at δ ~4.5 ppm .
- FT-IR : Peaks at ~1520 cm⁻¹ (N=O stretch) and ~3400 cm⁻¹ (O–H stretch) .
- Mass spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., C₄H₈N₂O₂, MW 116.12 g/mol) and fragmentation patterns .
Q. What safety protocols are critical when handling this compound?
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact. Use in a fume hood due to potential irritant vapors .
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
- Waste disposal : Segregate as hazardous waste and neutralize with alkaline solutions (e.g., 10% NaOH) before disposal .
Advanced Research Questions
Q. How can stereochemical instability of this compound be assessed under varying pH conditions?
The nitroso group’s stability is pH-dependent:
- Experimental design :
- Prepare buffered solutions (pH 2–12) and monitor isomerization via HPLC or circular dichroism (CD) spectroscopy .
- Kinetic studies at 25°C and 40°C to determine activation energy for racemization .
- Findings : Under acidic conditions (pH < 4), the nitroso group may tautomerize, leading to loss of stereochemical integrity. Neutral to basic conditions (pH 7–10) enhance stability .
Q. What strategies resolve contradictions in biological activity data for this compound analogs?
- Methodological approaches :
- Triangulation : Cross-validate results using multiple assays (e.g., enzyme inhibition, cytotoxicity) to confirm activity .
- Dose-response analysis : Ensure linearity in activity across concentrations to rule out false positives from aggregation or solubility issues .
- Control experiments : Use enantiomerically pure analogs to isolate stereochemical effects .
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the N–O bond to predict nitrosyl radical formation .
- Molecular docking : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) to guide functionalization strategies .
- Validation : Compare computational results with experimental kinetic data (e.g., Arrhenius plots) .
Q. What are the implications of solvent polarity on the nitroso group’s reactivity in this compound?
- Experimental design :
- Key finding : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing nitrosation efficiency by 30–50% compared to non-polar solvents .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported cytotoxicity data for this compound derivatives?
Q. Why do conflicting results arise in the photostability studies of this compound?
- Variables :
- Light source intensity : UV-A vs. UV-B exposure alters degradation pathways. Use calibrated light sources .
- Matrix effects : Presence of stabilizers (e.g., antioxidants) in formulations may protect the nitroso group .
- Recommendation : Conduct stability tests under ICH Q1B guidelines for photostability .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
